molecular formula C21H30O3 B570996 (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate CAS No. 212505-49-2

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate

Cat. No.: B570996
CAS No.: 212505-49-2
M. Wt: 330.468
InChI Key: XMUJPIDSOJTMMS-VTBMCCKRSA-N
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Description

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic derivative of the natural hormone testosterone. This compound is characterized by its epoxy group and an acetoxy group, making it a unique steroidal structure. It has been studied for its potential anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves multiple steps. One common method starts with the precursor androst-16-en-17-ol, which undergoes epoxidation to introduce the epoxy group at the 2,3 position. This is typically achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to androgen receptors, modulating gene expression, and influencing cellular pathways involved in inflammation and cancer progression. The epoxy group plays a crucial role in its biological activity, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • (2α,3α,5α,16α,17β)-2,3:16,17-Diepoxy-androst-17-ol Acetate
  • (2α,3α,5α,16α,17α)-2,3:16,17-Diepoxyandrostan-17-yl Acetate
  • 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane

Uniqueness

Compared to similar compounds, (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific epoxy and acetoxy functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

212505-49-2

Molecular Formula

C21H30O3

Molecular Weight

330.468

InChI

InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

XMUJPIDSOJTMMS-VTBMCCKRSA-N

SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C

Origin of Product

United States

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